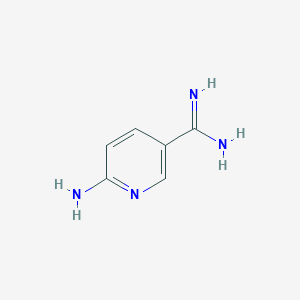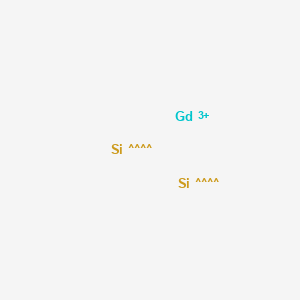
Gadolinium silicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium silicide is a compound composed of gadolinium and silicon. It is known for its high magnetization, low Curie temperature, and low toxicity in biological environments. These properties make it an interesting material for various scientific and industrial applications .
Preparation Methods
Gadolinium silicide can be prepared using several methods. One common method involves the surfactant-assisted ball milling of arc-melted bulk ingots of the compound. This process allows for the production of nanoparticles with a wide range of crystallite sizes . Another method involves high-temperature evaporation in a vacuum, which leads to a sequence of phase transformations from Gd5Si3 to Gd5Si4 to GdSi .
Chemical Reactions Analysis
Gadolinium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, gadolinium reacts with oxygen and water to form gadolinium hydroxide. It also reacts with halogens to form gadolinium halides, such as gadolinium fluoride . These reactions typically occur under specific conditions, such as high temperatures or the presence of specific reagents.
Scientific Research Applications
Gadolinium silicide has several scientific research applications. In the field of medicine, it is used in magnetic hyperthermia, a treatment technique for cancer. The heat produced by this compound nanoparticles in radio frequency magnetic fields can destroy cancerous cells or retard their growth . Additionally, its low toxicity makes it suitable for biological environments. In industry, this compound is used for its magnetic and magnetothermal properties, which are beneficial in various applications .
Mechanism of Action
The mechanism of action of gadolinium silicide involves its magnetic and magnetothermal properties. When exposed to an alternating current magnetic field, this compound nanoparticles transform the magnetic field energy into heat through different magnetic loss mechanisms, such as Néel and Brownian losses. This heat can be used for therapeutic purposes, such as in magnetic hyperthermia for cancer treatment .
Comparison with Similar Compounds
Gadolinium silicide is unique due to its high magnetization and low Curie temperature. Similar compounds include other rare-earth silicides, such as dysprosium silicide and terbium silicide. These compounds also exhibit magnetic properties but may differ in their Curie temperatures and specific applications .
Properties
CAS No. |
12134-75-7 |
|---|---|
Molecular Formula |
GdSi2+3 |
Molecular Weight |
213.4 g/mol |
InChI |
InChI=1S/Gd.2Si/q+3;; |
InChI Key |
MDYZLTUIAFSQMZ-UHFFFAOYSA-N |
Canonical SMILES |
[Si].[Si].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


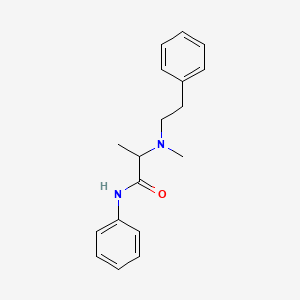


![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)

![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)

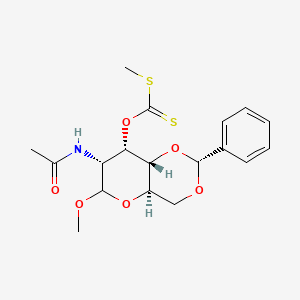
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
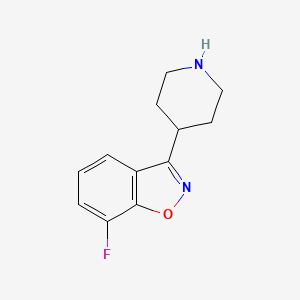

![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
